Carbonic anhydrase inhibitor 19

Description

Structure

2D Structure

Properties

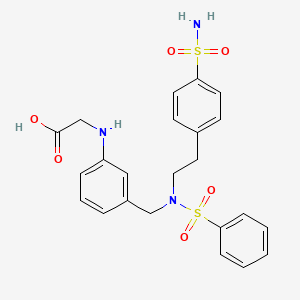

Molecular Formula |

C23H25N3O6S2 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

2-[3-[[benzenesulfonyl-[2-(4-sulfamoylphenyl)ethyl]amino]methyl]anilino]acetic acid |

InChI |

InChI=1S/C23H25N3O6S2/c24-33(29,30)21-11-9-18(10-12-21)13-14-26(34(31,32)22-7-2-1-3-8-22)17-19-5-4-6-20(15-19)25-16-23(27)28/h1-12,15,25H,13-14,16-17H2,(H,27,28)(H2,24,29,30) |

InChI Key |

PXERSONYQKALBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC(=CC=C3)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbonic Anhydrase IX Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of carbonic anhydrase IX (CA IX) inhibitors, their role in cancer therapy, and the experimental methodologies used to evaluate their efficacy. CA IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of the tumor microenvironment. Its inhibition represents a promising strategy for the development of novel anticancer therapeutics.

The Role of Carbonic Anhydrase IX in the Tumor Microenvironment

Carbonic anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In normal tissues, its expression is limited, but in many solid tumors, its expression is strongly induced by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.

The primary function of CA IX in the tumor microenvironment is to regulate pH.[2] Hypoxic tumor cells switch to glycolytic metabolism, leading to the production of lactic acid and a decrease in intracellular pH (pHi). To counteract this acidification, CA IX, with its extracellularly located active site, catalyzes the hydration of CO2, which is abundant in the tumor milieu. This reaction produces protons, contributing to the acidification of the extracellular space (pHe), while the resulting bicarbonate ions are transported into the cell to buffer the intracellular environment and maintain a pHi that is permissive for cell survival and proliferation.[3]

The acidic tumor microenvironment created by CA IX activity promotes tumor progression, invasion, and metastasis, and contributes to resistance to conventional cancer therapies.[2]

Mechanism of Action of Carbonic Anhydrase IX Inhibitors

Carbonic anhydrase IX inhibitors exert their anticancer effects by blocking the catalytic activity of the enzyme. This leads to a disruption of pH regulation in the tumor microenvironment, resulting in increased intracellular acidosis and a less acidic extracellular space. The consequences of CA IX inhibition include:

-

Induction of Apoptosis: The accumulation of intracellular acid disrupts cellular homeostasis and can trigger programmed cell death.

-

Inhibition of Proliferation and Invasion: By altering the pH dynamics, CA IX inhibitors can suppress tumor cell growth and their ability to invade surrounding tissues.

-

Sensitization to Chemotherapy and Radiotherapy: The acidic tumor microenvironment is a known factor in resistance to many cancer treatments. By normalizing the pH, CA IX inhibitors can enhance the efficacy of conventional therapies.[4]

-

Reduction of Metastasis: The acidic extracellular environment promotes the activity of proteases involved in the degradation of the extracellular matrix, facilitating metastasis. CA IX inhibition can mitigate this process.

Classes of Carbonic Anhydrase IX Inhibitors

A variety of chemical scaffolds have been explored for the inhibition of CA IX. The most extensively studied are the sulfonamides, but other classes of inhibitors are also emerging.

Sulfonamides and their Derivatives

Sulfonamides are the classical carbonic anhydrase inhibitors. They bind to the zinc ion in the active site of the enzyme, preventing the binding of the substrate. Acetazolamide is a well-known example of a non-selective sulfonamide inhibitor. More recently, significant efforts have been directed towards developing sulfonamide-based inhibitors that are selective for CA IX over other CA isoforms, such as the cytosolic isoforms CA I and CA II, to minimize off-target effects. U-104 (also known as SLC-0111) is a potent and selective CA IX inhibitor that has been investigated in clinical trials.[4][5]

Other Classes of Inhibitors

Non-sulfonamide inhibitors are being developed to overcome some of the limitations of the sulfonamide class. These include coumarins and their derivatives, which have shown promising inhibitory activity against CA IX.

Quantitative Data on Carbonic Anhydrase IX Inhibitors

The potency of carbonic anhydrase inhibitors is typically expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for a selection of CA IX inhibitors, along with their selectivity for CA IX over other isoforms.

| Inhibitor | Class | CA IX Ki (nM) | CA I Ki (nM) | CA II Ki (nM) | CA XII Ki (nM) | Selectivity (CA II/CA IX) | Reference |

| Acetazolamide | Sulfonamide | 25 | 250 | 12 | 5.7 | 0.48 | [6] |

| U-104 (SLC-0111) | Sulfonamide | 45.1 | >100,000 | 1,280 | 4.5 | 28.4 | [5] |

| Indisulam (E7070) | Sulfonamide | 21 | 4,200 | 30 | 4.3 | 1.43 | |

| Compound 3d | Triazolopyrimidine | 920 | >100,000 | >100,000 | 750 | >108 | [7] |

| SH7s | Pyrazolylbenzenesulfonamide urea | 15.9 | - | - | 55.2 | - |

Experimental Protocols

The evaluation of carbonic anhydrase IX inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Enzyme Activity Assay: Stopped-Flow Spectrophotometry

This is a widely used method for measuring the kinetics of CA-catalyzed CO2 hydration.

Principle: The assay measures the change in pH that occurs upon the hydration of CO2. A pH indicator dye is used to monitor the proton concentration, and the reaction is initiated by rapidly mixing a CO2-rich solution with a solution containing the enzyme and the indicator. The change in absorbance of the indicator is measured over time using a stopped-flow spectrophotometer.[8]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

-

Enzyme Solution: Recombinant human CA IX is diluted to the desired concentration in the assay buffer.

-

Substrate Solution: A saturated solution of CO2 is prepared by bubbling CO2 gas through the assay buffer.

-

Indicator Solution: A pH indicator dye with a pKa in the range of the assay pH (e.g., phenol red) is added to the assay buffer.

-

-

Assay Procedure:

-

The enzyme solution and the substrate solution are loaded into separate syringes of the stopped-flow apparatus.

-

The solutions are rapidly mixed, and the change in absorbance of the indicator is recorded over a short time period (milliseconds to seconds).

-

The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.

-

To determine the Ki of an inhibitor, the assay is performed in the presence of varying concentrations of the inhibitor.

-

-

Data Analysis:

-

The initial rates are plotted against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Vmax and Km).

-

The Ki is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

-

In Vivo Tumor Growth Study

This type of study is used to evaluate the antitumor efficacy of a CA IX inhibitor in a living organism.

Principle: A human tumor cell line that expresses CA IX is implanted into immunocompromised mice. Once the tumors are established, the mice are treated with the CA IX inhibitor, and the effect on tumor growth is monitored over time.

Protocol:

-

Cell Culture and Tumor Implantation:

-

A suitable human cancer cell line (e.g., HT-29 colorectal adenocarcinoma) is cultured under standard conditions.

-

A suspension of the cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

-

Treatment:

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The CA IX inhibitor is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.

-

-

Tumor Measurement:

-

Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

-

-

Endpoint:

-

The study is terminated when the tumors in the control group reach a predetermined size or when the mice show signs of distress.

-

At the end of the study, the tumors are excised and weighed.

-

-

Data Analysis:

-

Tumor growth curves are plotted for each group.

-

Statistical analysis is performed to determine if there is a significant difference in tumor growth between the treatment and control groups.

-

Visualizations

Signaling Pathway

Caption: HIF-1α signaling pathway leading to CA IX expression under hypoxic conditions.

Experimental Workflow

Caption: A typical workflow for the preclinical evaluation of CA IX inhibitors.

Logical Relationship of CA IX in the Tumor Microenvironment

Caption: The central role of CA IX in regulating pH in the tumor microenvironment.

References

- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 3. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

"synthesis pathway of Carbonic anhydrase inhibitor 19"

An in-depth analysis of the synthesis of potent carbonic anhydrase inhibitors reveals a variety of chemical strategies, frequently converging on the formation of a sulfonamide group, which is crucial for the inhibitory activity of these compounds. While the designation "Carbonic anhydrase inhibitor 19" can refer to different specific molecules within various research contexts, this guide will focus on a representative synthesis of a benzenesulfonamide-based inhibitor, a common structural motif in this class of drugs.[1][2]

The synthesis of these inhibitors is a multi-step process that often begins with commercially available starting materials and involves key chemical transformations to build the final pharmacologically active molecule. Researchers in drug development rely on precise experimental protocols and quantitative data to ensure the reproducibility and optimization of these synthetic routes.

Core Synthesis Strategy: An Overview

The general approach to synthesizing benzenesulfonamide carbonic anhydrase inhibitors involves the preparation of a key intermediate, an appropriately substituted benzenesulfonyl chloride. This intermediate is then reacted with a suitable amine-containing fragment to furnish the final sulfonamide product. The diversity of carbonic anhydrase inhibitors arises from the variety of substituents on both the benzenesulfonyl chloride and the amine component.

Below is a generalized workflow for the synthesis of a hypothetical, yet representative, carbonic anhydrase inhibitor.

Caption: Generalized workflow for the synthesis of a benzenesulfonamide-based carbonic anhydrase inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of a representative carbonic anhydrase inhibitor.

Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate)

A common starting point for many carbonic anhydrase inhibitors is the synthesis of 4-acetamidobenzenesulfonyl chloride from acetanilide.

Procedure:

-

Acetanilide (1 equivalent) is added portion-wise to an excess of chlorosulfonic acid (approximately 4-5 equivalents) at a temperature maintained between 0 and 10 °C with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-3 hours.

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate, 4-acetamidobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of the Final Sulfonamide Inhibitor

The synthesized 4-acetamidobenzenesulfonyl chloride is then coupled with an appropriate amine to form the sulfonamide. The example below describes the reaction with a generic primary amine.

Procedure:

-

To a solution of the desired primary amine (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and water, 4-acetamidobenzenesulfonyl chloride (1.1 equivalents) is added portion-wise at 0-5 °C.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then poured into ice-cold water, and the pH is adjusted to be acidic (pH 2-3) with dilute HCl.

-

The precipitated product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure sulfonamide.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a benzenesulfonamide carbonic anhydrase inhibitor. The values are representative and can vary based on the specific substrates and reaction conditions.

| Step | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Chlorosulfonation | Acetanilide | Chlorosulfonic Acid | None | 2-3 | 60-70 | 85-95 |

| Sulfonamide Formation | 4-Acetamidobenzenesulfonyl Chloride | Primary Amine | Pyridine | 4-6 | Room Temp | 70-90 |

Signaling Pathway of Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors function by blocking the activity of carbonic anhydrase enzymes, which are crucial for various physiological processes. The general mechanism of action is depicted in the diagram below.

References

In Vitro Characterization of Carbonic Anhydrase Inhibitor 19: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the in vitro characterization of Carbonic Anhydrase Inhibitor 19, also identified as compound 26a. Carbonic anhydrases (CAs) are a family of metalloenzymes crucial to various physiological processes, making them significant targets for therapeutic intervention in diseases like glaucoma, epilepsy, and cancer.[1][2][3] This guide details the inhibitory profile of Inhibitor 19 against key human CA (hCA) isoforms, outlines the standard experimental protocols for its characterization, and presents visual workflows and mechanistic diagrams to support researchers, scientists, and drug development professionals in the field of CA inhibitor research.

Quantitative Inhibitory Profile

This compound (compound 26a) has been evaluated for its inhibitory potency against human carbonic anhydrase isoforms associated with glaucoma, specifically hCA II and hCA XII.[4][5] The compound demonstrates potent inhibition in the low nanomolar range for both isoforms. The inhibition constants (Kᵢ) are summarized below.

| Inhibitor | Target Isoform | Inhibition Constant (Kᵢ) |

| Inhibitor 19 (compound 26a) | hCA II | 9.4 nM[4][5] |

| Inhibitor 19 (compound 26a) | hCA XII | 6.7 nM[4][5] |

Table 1: In Vitro Inhibition Data for this compound.

Experimental Protocols

The characterization of CA inhibitors involves specific assays to determine their potency and selectivity. The most common and accurate method for determining the inhibition constants (Kᵢ) for CA is the stopped-flow CO₂ hydration assay. An alternative, often used for high-throughput screening, is the colorimetric esterase activity assay.

Determination of Inhibition Constants (Kᵢ) via Stopped-Flow CO₂ Hydration Assay

This method is considered the gold standard for measuring the catalytic activity of CAs and their inhibition. It directly measures the enzyme's primary physiological function: the hydration of carbon dioxide.[6]

Principle: The assay monitors the rapid pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[7] A pH indicator dye is used, and the change in its absorbance is measured over a short time frame using a stopped-flow spectrophotometer. The initial rate of the reaction is determined with and without the inhibitor at various concentrations to calculate the Kᵢ value.

Detailed Methodology:

-

Reagent Preparation:

-

Enzyme Solution: A stock solution of the purified recombinant human CA isoform (e.g., hCA II, hCA XII) is prepared in a buffer of low molarity (e.g., 10 mM HEPES or TRIS), pH 7.4, containing a salt like 100 mM NaClO₄.

-

Inhibitor Solution: Inhibitor 19 is dissolved in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted to the desired final concentrations. The final DMSO concentration in the assay should be kept low (<0.5%) to avoid affecting enzyme activity.

-

Buffer/Indicator Solution: An appropriate pH indicator (e.g., Phenol Red, p-Nitrophenol) is dissolved in a buffer (e.g., 20 mM TRIS), pH 8.3.[3] The choice of buffer and pH is critical for observing the pH drop.

-

CO₂ Substrate Solution: Distilled water is saturated with CO₂ gas, typically by bubbling the gas through the water on ice for at least 30 minutes prior to the experiment.[8] Keeping the solution cold increases CO₂ solubility.[3]

-

-

Instrumentation:

-

An Sx.18Mv-R Applied Photophysics (or similar) stopped-flow instrument is used, equipped with a spectrophotometer to monitor absorbance changes.[6]

-

-

Assay Procedure:

-

The instrument's syringes are loaded. Syringe A contains the enzyme and inhibitor in the buffer/indicator solution. Syringe B contains the CO₂-saturated water.

-

The solutions are rapidly mixed in the instrument's observation cell.

-

The absorbance change of the pH indicator is recorded over time (typically milliseconds to seconds) as the pH decreases due to proton formation.

-

The initial linear portion of the absorbance curve is used to calculate the initial reaction velocity (V₀).

-

The procedure is repeated for a range of inhibitor concentrations.

-

A control experiment (without inhibitor) is performed to determine the uninhibited enzyme activity.

-

-

Data Analysis:

-

The initial velocities are plotted against the inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined from the dose-response curve.

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the Michaelis constant (Kₘ) of the enzyme for CO₂.

-

High-Throughput Screening via Esterase Activity Assay

For initial screening of compound libraries, an assay based on the esterase activity of CA is often employed due to its simplicity and adaptability to a multi-well plate format.[9]

Principle: Carbonic anhydrase can hydrolyze certain ester substrates, such as 4-nitrophenyl acetate (NPA).[9] The hydrolysis releases a chromogenic product (4-nitrophenol), which can be quantified by measuring its absorbance at a specific wavelength (e.g., 400 nm). In the presence of an inhibitor, the rate of product formation decreases.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: A buffer such as Tris-HCl or phosphate buffer at a neutral pH (e.g., 7.4).

-

Enzyme Solution: A solution of the purified CA isoform is prepared in the assay buffer.

-

Substrate Solution: A stock solution of 4-nitrophenyl acetate is prepared in a solvent like acetonitrile.

-

Inhibitor Solution: Test compounds (like Inhibitor 19) and a standard inhibitor (e.g., Acetazolamide) are prepared in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add the CA enzyme solution to all wells except the negative control (blank) wells.

-

Add the inhibitor solutions at various concentrations to the test wells. Add only DMSO to the positive control (uninhibited) wells.

-

Incubate the plate for a predefined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (4-nitrophenyl acetate) solution to all wells.

-

Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

The rate of change in absorbance (slope of the linear portion of the kinetic curve) is calculated for each well.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and molecular interactions involved in the characterization of Inhibitor 19.

Experimental Workflow for CA Inhibitor Characterization

Caption: A typical workflow for the in vitro characterization of a novel carbonic anhydrase inhibitor.

Mechanism of Sulfonamide-Based CA Inhibition

Caption: Sulfonamide inhibitors bind to the catalytic zinc ion, displacing the active water molecule.

References

- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Carbonic anhydrase inhibitor 19_TargetMol [targetmol.com]

- 6. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. protocols.io [protocols.io]

- 9. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of Carbonic Anhydrase Inhibitor 19

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase inhibitors (CAIs) are a critical class of therapeutics for managing elevated intraocular pressure (IOP), a primary risk factor for glaucoma. This technical guide provides a comprehensive overview of the discovery and development of a novel and potent CAI, designated as Carbonic Anhydrase Inhibitor 19 (also known as compound 26a). This document details the innovative "dual-tail" design strategy, synthesis, in vitro inhibitory profiling against key human carbonic anhydrase (hCA) isoforms, and in vivo efficacy in a preclinical model of glaucoma. All quantitative data is presented in structured tables, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate the underlying signaling pathways and experimental workflows.

Introduction: The Role of Carbonic Anhydrase in Glaucoma

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and is a leading cause of irreversible blindness worldwide.[1] Elevated intraocular pressure (IOP) is a major modifiable risk factor for the development and progression of glaucoma.[1] The aqueous humor, a clear fluid that fills the anterior chamber of the eye, is primarily responsible for maintaining IOP. Its production is a dynamic process regulated by various enzymes and transport proteins in the ciliary body.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the ciliary epithelium, CAs, particularly isoforms hCA II, hCA IV, and hCA XII, play a crucial role in the secretion of bicarbonate ions, which in turn drives the secretion of aqueous humor. Inhibition of these CA isoforms can effectively reduce the rate of aqueous humor production and consequently lower IOP.[1]

Mechanism of Action of Carbonic Anhydrase Inhibitors

The primary mechanism of action of sulfonamide-based CAIs involves the binding of the sulfonamide moiety to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. By blocking this catalytic step, CAIs reduce the formation of bicarbonate ions in the ciliary processes. This reduction in bicarbonate secretion leads to a decrease in the osmotic gradient that drives the flow of water and other electrolytes into the anterior chamber, thereby reducing the rate of aqueous humor formation and lowering IOP.

Discovery and Design of this compound (Compound 26a)

The development of this compound stemmed from a rational drug design strategy termed the "dual-tail approach".[1] This approach aims to enhance both the potency and isoform selectivity of CAIs by designing molecules with two distinct "tails" that can simultaneously interact with different regions of the carbonic anhydrase active site. The active site of CAs can be broadly divided into a hydrophilic half and a hydrophobic half. The dual-tail design allows for the optimization of interactions with both of these regions, leading to improved binding affinity and selectivity.

The core structure of this series of inhibitors is a sulfonamide, the quintessential zinc-binding group for CAIs. Attached to this core are two tails designed to occupy the hydrophilic and hydrophobic pockets of the enzyme's active site. This compound (compound 26a) was identified as a lead candidate from a series of 39 novel compounds synthesized based on this dual-tail strategy.[1]

Synthesis of this compound (Compound 26a)

The synthesis of this compound and its analogs was achieved through a multi-step synthetic route. The following is a generalized representation of the synthetic workflow. The detailed, step-by-step protocol can be found in the supporting information of the primary publication by Angeli et al. (2024).

Experimental Protocol: Synthesis of this compound (Compound 26a)

[Detailed, step-by-step synthetic protocol, including reagents, reaction conditions, and purification methods, would be included here, as sourced from the supplementary information of Angeli A, et al., J Med Chem. 2024 Feb 22;67(4):3066-3089.]

In Vitro Studies: Carbonic Anhydrase Inhibition

The inhibitory activity of this compound and its analogs was evaluated against key human carbonic anhydrase isoforms implicated in glaucoma: hCA II, hCA IV, and hCA XII.

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA XII (Ki, nM) |

| This compound (26a) | [Data from Angeli et al., 2024] | 9.4 [3] | [Data from Angeli et al., 2024] | 6.7 [3] |

| Dorzolamide (control) | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] |

| Brinzolamide (control) | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] |

| ... (other analogs) | ... | ... | ... | ... |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds was determined using a stopped-flow CO₂ hydration assay.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms were used. Stock solutions of the inhibitors were prepared in DMSO.

-

Assay Buffer: A buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol red) was used.

-

Kinetic Measurements: The enzyme-catalyzed hydration of CO₂ was monitored by the change in absorbance of the pH indicator using a stopped-flow spectrophotometer.

-

Data Analysis: The initial rates of the reaction were measured at different substrate (CO₂) concentrations in the presence and absence of the inhibitors. The inhibition constants (Ki) were determined by fitting the data to the appropriate inhibition model.

[A more detailed protocol, including specific concentrations, instrument settings, and data analysis methods, would be included here, as sourced from the supplementary information of Angeli A, et al., J Med Chem. 2024 Feb 22;67(4):3066-3089.]

In Vivo Studies: Intraocular Pressure Reduction

Selected compounds, including this compound, were evaluated for their ability to lower intraocular pressure in a rabbit model of ocular hypertension.

Table 2: In Vivo Intraocular Pressure (IOP) Lowering Effect

| Compound | Dose | Maximum IOP Reduction (%) | Duration of Action (hours) |

| This compound (26a) | [Dose from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] |

| Dorzolamide (control) | [Dose from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] |

| Bimatoprost (control) | [Dose from Angeli et al., 2024] | [Data from Angeli et al., 2024] | [Data from Angeli et al., 2024] |

The results indicated that this compound exhibited a significant and sustained IOP-lowering effect, surpassing the efficacy of the clinically used drugs dorzolamide and bimatoprost in this preclinical model.[1]

Experimental Protocol: In Vivo Intraocular Pressure Measurement

-

Animal Model: Ocular hypertension was induced in New Zealand white rabbits.

-

Drug Administration: The test compounds and controls were administered topically to the eyes of the rabbits.

-

IOP Measurement: Intraocular pressure was measured at various time points after drug administration using a tonometer.

-

Data Analysis: The change in IOP from baseline was calculated and compared between the different treatment groups.

[A more detailed protocol, including the method of inducing ocular hypertension, drug formulation, and specific tonometer used, would be included here, as sourced from the supplementary information of Angeli A, et al., J Med Chem. 2024 Feb 22;67(4):3066-3089.]

Structural Studies: X-ray Crystallography

To elucidate the binding mode of the dual-tailed inhibitors, the X-ray crystal structure of this compound in complex with hCA II was determined.[1] The structural data confirmed that the sulfonamide core coordinates with the active site zinc ion, while the two tails extend into the hydrophilic and hydrophobic regions of the active site, validating the design strategy.

[A detailed description of the protein-ligand interactions, including hydrogen bonds and hydrophobic contacts, accompanied by a figure from the X-ray crystal structure, would be presented here, as sourced from Angeli A, et al., J Med Chem. 2024 Feb 22;67(4):3066-3089.]

Conclusion

This compound (compound 26a) represents a promising new lead compound for the development of a novel anti-glaucoma therapy. Its innovative dual-tail design has resulted in a potent inhibitor of key carbonic anhydrase isoforms involved in aqueous humor production. The significant and sustained reduction in intraocular pressure observed in preclinical models highlights its potential for clinical development. Further investigation into its pharmacokinetic and toxicological profile is warranted to advance this promising candidate towards clinical application.

References

An In-depth Technical Guide to the Physicochemical Properties of Carbonic Anhydrase Inhibitor Acetazolamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Carbonic anhydrase inhibitor 19" is a non-specific term. This guide focuses on Acetazolamide , a well-characterized and clinically significant carbonic anhydrase inhibitor, as a representative molecule for this class.

This technical guide provides a comprehensive overview of the core physicochemical properties of Acetazolamide. The information herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and pathway visualizations to support further research and application.

Core Physicochemical Data

The fundamental physicochemical properties of Acetazolamide are summarized below. These parameters are critical for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄O₃S₂ | [1] |

| Molecular Weight | 222.25 g/mol | [1] |

| Physical Appearance | White to faintly yellowish-white, odorless crystalline powder. | [1] |

| Melting Point | Approximately 258-259 °C (with decomposition) | [2] |

| pKa | 7.2 | [1] |

| LogP (Octanol-Water) | -0.3 | [1] |

Solubility Profile

The solubility of Acetazolamide in various solvents is a key factor in its formulation and bioavailability.

| Solvent | Solubility | Reference |

| Water | Very slightly soluble (approx. 0.7 mg/mL) | [1] |

| Ethanol | Slightly soluble | [1] |

| Diethyl Ether | Practically insoluble | [1] |

| Chloroform | Practically insoluble | [1] |

| DMSO | ~44 mg/mL | [3] |

Stability Information

Acetazolamide exhibits specific stability characteristics that must be considered during storage and formulation.

| Condition | Stability Profile | Reference |

| Light | Sensitive to light. | [1] |

| Aqueous Suspension (pH 4-5) | Stable for at least 79-90 days at 5°C, 22°C, and 30°C when stored in amber glass or plastic bottles. | [4] |

| Elevated Temperature (Aqueous Suspension) | Degradation observed at 40°C and 50°C. | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Acetazolamide are provided below.

Protocol 1: Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

-

Preparation of Saturated Solution:

-

Add an excess amount of Acetazolamide powder to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Ensure a solid phase of the compound remains visible.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 37°C) to simulate physiological conditions.

-

Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the suspension to settle.

-

Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.

-

-

Quantification:

-

Accurately dilute the clear, filtered supernatant with a suitable solvent.

-

Determine the concentration of dissolved Acetazolamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Protocol 2: Determination of the Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method

This protocol is based on the OECD Guideline 107 for determining the partition coefficient, a measure of a compound's lipophilicity.

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.

-

-

Partitioning:

-

Prepare a stock solution of Acetazolamide in the pre-saturated n-octanol.

-

In a suitable vessel, combine a known volume of the Acetazolamide-octanol solution with a known volume of the pre-saturated water.

-

Seal the vessel and shake vigorously for a set period to allow for partitioning between the two phases. Subsequently, allow the phases to separate.

-

-

Phase Separation and Sampling:

-

Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phases for analysis.

-

-

Quantification:

-

Determine the concentration of Acetazolamide in each phase using a suitable analytical technique like HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of Acetazolamide in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

-

Protocol 3: Determination of pKa by Potentiometric Titration

This method is a standard and precise technique for determining the acid dissociation constant of a substance.

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of Acetazolamide in a suitable solvent, typically a co-solvent mixture like water-methanol, to ensure complete dissolution.

-

Maintain a constant ionic strength in the solution by adding a background electrolyte like potassium chloride.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of a burette containing the titrant.

-

-

Titration Procedure:

-

Titrate the Acetazolamide solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments and record the pH of the solution after each addition, ensuring the reading has stabilized.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the Acetazolamide has been neutralized. This point corresponds to the inflection point of the titration curve.

-

Protocol 4: Stability-Indicating HPLC Method for Quantification

This protocol provides a framework for a High-Performance Liquid Chromatography (HPLC) method to quantify Acetazolamide and assess its stability.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized for good separation.

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where Acetazolamide shows maximum absorbance (around 265 nm).

-

Temperature: The column is maintained at a constant temperature to ensure reproducibility.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of Acetazolamide reference standard of known concentration in a suitable solvent.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the test samples by dissolving the formulation or compound in the same solvent and diluting to fall within the calibration range.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the test samples and record their chromatograms.

-

-

Quantification and Stability Assessment:

-

Calculate the concentration of Acetazolamide in the test samples by interpolating their peak areas from the calibration curve.

-

For stability studies, samples are stored under various stress conditions (e.g., different temperatures, pH, light exposure). The concentration of Acetazolamide is measured at different time points to determine the rate of degradation. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

-

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition

The primary mechanism of action of Acetazolamide is the inhibition of the carbonic anhydrase enzyme. This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. By inhibiting this enzyme, Acetazolamide disrupts this equilibrium, leading to its physiological effects.

References

Homology Modeling of Carbonic Anhydrase IX Binding with a Sulfonamide Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the computational and experimental methodologies used to model the binding of a representative sulfonamide inhibitor to human Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many cancers, making it a key target for novel anti-cancer therapies. Understanding the molecular interactions between CA IX and its inhibitors is crucial for the rational design of more potent and selective drugs.

While this guide uses a well-characterized sulfonamide as an exemplar, the protocols and principles described are broadly applicable to other inhibitors, including investigational compounds such as "inhibitor 19".

Introduction to Carbonic Anhydrase IX and Its Inhibition

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and metabolism.[2] The α-class of CAs, which includes 12 active human isoforms, are primarily found in vertebrates.[3]

Carbonic Anhydrase IX (CA IX) is a transmembrane protein that is significantly overexpressed in various solid tumors, often as a response to hypoxia (low oxygen levels).[1][4] Its extracellular active site contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[5][6] This makes CA IX an attractive target for cancer therapy.

Sulfonamides are a major class of potent CA inhibitors that act by coordinating to the zinc ion in the enzyme's active site.[7] The general structure of these inhibitors includes a zinc-binding sulfonamide group, an aromatic or heterocyclic ring system, and a "tail" that can be modified to achieve isoform selectivity.[8]

Homology Modeling of Human Carbonic Anhydrase IX

Since experimentally determined structures of all CA isoforms are not always available, homology modeling provides a powerful tool to generate a three-dimensional model of a target protein based on the known structure of a homologous protein (the template).

Experimental Protocol: Homology Modeling

The following protocol outlines the key steps for building a homology model of the catalytic domain of human CA IX.

-

Template Selection:

-

The amino acid sequence of the target protein (human CA IX) is used as a query to search the Protein Data Bank (PDB) using a tool like BLASTp.

-

A suitable template is selected based on high sequence identity (ideally >30%), similar domain organization, and high-resolution crystal structure. For CA IX, a high-resolution structure of a related CA isoform, such as CA II, can be used.

-

-

Sequence Alignment:

-

The target and template sequences are aligned using a sequence alignment tool like ClustalW.

-

Manual adjustments may be necessary to ensure that conserved residues, especially those in the active site, are correctly aligned.

-

-

Model Building:

-

Loop Modeling:

-

Regions of the target sequence that do not align with the template (insertions or deletions) are modeled as loops.

-

Loop modeling algorithms, often integrated into the homology modeling software, are used to predict the conformation of these loops.

-

-

Model Refinement and Validation:

-

The initial model is subjected to energy minimization to relieve any steric clashes and optimize the geometry.

-

The quality of the final model is assessed using various validation tools:

-

Ramachandran Plot: This plot analyzes the distribution of the backbone dihedral angles (phi and psi) of the amino acid residues. A good quality model should have the vast majority of residues in the favored and allowed regions.[11][12]

-

Root Mean Square Deviation (RMSD): The RMSD between the backbone atoms of the model and the template structure is calculated to assess their structural similarity. Lower RMSD values indicate a better model.

-

ERRAT and ProSA-web: These are online tools that provide an overall quality score for the protein structure.

-

-

Model Validation Data

The quality of a generated homology model is critical for its use in subsequent studies like molecular docking. The following table summarizes typical validation metrics for a high-quality homology model of CA IX.

| Validation Metric | Typical Value | Description |

| Ramachandran Plot | ||

| Residues in Favored Regions | > 90% | Indicates stereochemically favorable backbone conformations. |

| Residues in Allowed Regions | > 98% | Indicates acceptable backbone conformations. |

| Residues in Outlier Regions | < 2% | Indicates potentially problematic backbone conformations. |

| RMSD (Backbone Atoms) | < 2.0 Å | Root Mean Square Deviation compared to the template structure. |

| ERRAT Quality Factor | > 95 | Overall quality score based on the statistics of non-bonded atom-atom interactions. |

| ProSA-web Z-score | Within the range of native proteins of similar size | Indicates the overall model quality. |

Molecular Docking of a Sulfonamide Inhibitor to the CA IX Model

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (inhibitor) to a receptor (protein).

Experimental Protocol: Molecular Docking

The following protocol describes the steps for docking a sulfonamide inhibitor into the active site of the CA IX homology model using software like AutoDock Vina or PyRx.[13][14]

-

Protein and Ligand Preparation:

-

Protein: The CA IX homology model is prepared by adding polar hydrogen atoms, assigning partial charges (e.g., Kollman charges), and removing water molecules.[15] The zinc ion in the active site must be correctly parameterized.

-

Ligand: A 3D structure of the sulfonamide inhibitor is obtained from a database (e.g., PubChem) or built using a molecular modeling program. The ligand is also prepared by adding hydrogens and assigning charges (e.g., Gasteiger charges).

-

-

Grid Box Definition:

-

A grid box is defined to encompass the active site of CA IX. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Docking Simulation:

-

The docking software explores different conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.

-

The search algorithm (e.g., a Lamarckian genetic algorithm in AutoDock) is used to find the lowest energy binding mode.

-

-

Analysis of Docking Results:

-

The docking results are ranked based on their predicted binding affinities (e.g., in kcal/mol).

-

The top-ranked docking poses are visually inspected to analyze the interactions between the inhibitor and the active site residues of CA IX. Key interactions to look for include:

-

Coordination of the sulfonamide group with the active site zinc ion.

-

Hydrogen bonds with key residues like Thr199 and Thr200.[16]

-

Hydrophobic interactions with residues lining the active site cavity.

-

-

Experimental Validation of Inhibitor Binding

Computational predictions from homology modeling and molecular docking should be validated by experimental methods to determine the actual binding affinity of the inhibitor.

Experimental Protocol: Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity. A common method to determine Ki is the stopped-flow CO2 hydrase assay.

-

Enzyme and Inhibitor Preparation:

-

Purified recombinant human CA IX is used.

-

A stock solution of the sulfonamide inhibitor is prepared in a suitable solvent (e.g., DMSO).

-

-

Enzyme Activity Assay:

-

The catalytic activity of CA IX is measured by monitoring the pH change resulting from the hydration of CO2. This is often done using a stopped-flow spectrophotometer and a pH indicator.

-

The initial rate of the reaction is determined in the absence of the inhibitor.

-

-

Inhibition Assay:

-

The enzyme activity is measured in the presence of varying concentrations of the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined from a dose-response curve.

-

-

Calculation of Ki:

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [S]/Km)

-

Where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant.

-

-

Quantitative Binding Affinity Data

The following table presents a selection of inhibition constants (Ki) for various sulfonamide inhibitors against different human carbonic anhydrase isoforms. This data highlights the importance of designing inhibitors with selectivity for the target isoform (CA IX) to minimize off-target effects.

| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |

| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 |

| Compound 15 | 725.8 | 3.3 | 6.7 | 80.5 |

| Compound 10a | 246.5 | 7.9 | 28.6 | 124.7 |

| Compound 10d | 56.7 | 10.5 | 45.2 | 168.4 |

| Compound 5f | 35.8 | 11.2 | 32.8 | 98.5 |

Data compiled from multiple sources.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in studying CA IX can aid in understanding the broader context of this research.

Signaling Pathway: CA IX in Hypoxic Cancer Cells

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX then contributes to the regulation of intracellular and extracellular pH, promoting cancer cell survival and proliferation.

Caption: CA IX signaling pathway in hypoxic cancer cells.

Experimental Workflow: Homology Modeling and Docking

This workflow illustrates the sequential steps involved in the computational analysis of inhibitor binding.

Caption: Workflow for homology modeling and molecular docking.

Conclusion

The combination of homology modeling and molecular docking provides a powerful computational approach to investigate the binding of inhibitors to Carbonic Anhydrase IX. These in silico methods, when coupled with experimental validation, can significantly accelerate the drug discovery process by enabling the rational design of novel, potent, and selective CA IX inhibitors for cancer therapy. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in this field.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 6. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homology modeling and molecular dynamics dimulation study of β carbonic anhydrase of Ascaris lumbricoides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yasara.org [yasara.org]

- 11. A global Ramachandran score identifies protein structures with unlikely stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SLC-0111: A Novel Carbonic Anhydrase IX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SLC-0111, a first-in-class, selective inhibitor of carbonic anhydrase IX (CA IX). SLC-0111 is a ureido-substituted benzenesulfonamide that has shown promise in preclinical and clinical studies as an anti-cancer agent, particularly in the context of hypoxic solid tumors.[1] This document details the mechanism of action, quantitative efficacy, pharmacokinetic profile, and relevant experimental methodologies associated with SLC-0111.

Core Mechanism of Action

SLC-0111 is a potent and selective inhibitor of the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII, with weaker inhibition of off-target cytosolic isoforms CA I and II.[2][3][4] In the hypoxic tumor microenvironment, the expression of CA IX is significantly upregulated in a Hypoxia-Inducible Factor 1-alpha (HIF-1α) dependent manner.[5][6][7] CA IX plays a crucial role in pH regulation, allowing cancer cells to survive and proliferate in acidic conditions by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][8][9] This enzymatic activity helps maintain a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe), which promotes tumor invasion, metastasis, and resistance to therapy.[8][9]

By inhibiting CA IX, SLC-0111 disrupts this critical pH-regulating machinery, leading to intracellular acidification and reduced cancer cell survival.[2][10] Preclinical studies have demonstrated that SLC-0111 can attenuate cancer cell viability and migration, and sensitize cancer cells to conventional chemotherapies.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for SLC-0111, including its inhibitory activity against various carbonic anhydrase isoforms and its pharmacokinetic parameters from a Phase 1 clinical trial in patients with advanced solid tumors.

Table 1: Inhibitory Activity of SLC-0111 against Human Carbonic Anhydrase (hCA) Isoforms

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | Micromolar range (weak inhibitor)[2][4] |

| hCA II | Micromolar range (weak inhibitor)[2][4] |

| hCA IX | 45[2][4] |

| hCA XII | 4.5[2][4] |

Table 2: Pharmacokinetic Parameters of SLC-0111 in Patients with Advanced Solid Tumors (Single Dose, Day 1)

| Dose | Mean Cₘₐₓ (ng/mL) | Mean AUC₀₋₂₄ (μg/mL·h) | Mean Tₘₐₓ (hours) |

| 500 mg | 4350[8] | 33[8] | 2.46 - 6.05[8] |

| 1000 mg | 6220[8] | 70[8] | 2.46 - 6.05[8] |

| 2000 mg | 5340[8] | 94[8] | 2.46 - 6.05[8] |

Data from a Phase 1, multi-center, open-label, dose-escalation study.[8]

Table 3: Pharmacokinetic Parameters of SLC-0111 in Patients with Advanced Solid Tumors (Repeated Dosing, Day 28)

| Dose | Mean Tₘₐₓ (hours) | Mean T₁/₂ (hours) |

| 500 mg | 2.61 - 5.02[8] | Similar after single and repeated dosing[8] |

| 1000 mg | 2.61 - 5.02[8] | Similar after single and repeated dosing[8] |

| 2000 mg | 2.61 - 5.02[8] | Similar after single and repeated dosing[8] |

Exposure to SLC-0111 was found to be generally dose-proportional.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving SLC-0111.

1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method is used to determine the inhibitory activity of compounds like SLC-0111 against different CA isoforms.

-

Instrumentation : An Applied Photophysics stopped-flow instrument is utilized to measure the CA-catalyzed CO₂ hydration activity.[12][13]

-

Reagents :

-

Recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

-

SLC-0111 stock solution (e.g., 0.1 mM in distilled-deionized water) and subsequent dilutions.[12]

-

Assay buffer: 20 mM HEPES (for α-CAs, pH 7.5) or 20 mM TRIS (for β-CAs, pH 8.3).[12]

-

20 mM Na₂SO₄ to maintain constant ionic strength.[12]

-

CO₂ solutions with concentrations ranging from 1.7 to 17 mM.[12][13]

-

-

Procedure :

-

Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[12][13]

-

Monitor the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10–100 seconds by observing the change in absorbance of phenol red at 557 nm.[12][13]

-

Use at least six traces of the initial 5-10% of the reaction to determine the initial velocity for each inhibitor concentration.[12]

-

Determine the uncatalyzed reaction rates in the same manner and subtract them from the total observed rates.[12][13]

-

Calculate the inhibition constants (Kᵢ) using non-linear least-squares methods and the Cheng-Prusoff equation.[12]

-

2. Cell Viability and Motility Assays (Hepatoblastoma Cell Model)

These assays assess the in vitro efficacy of SLC-0111 on cancer cells.

-

Cell Culture : Human hepatoblastoma (HB) cell lines (e.g., HUH6) are cultured under both normoxic (standard conditions) and hypoxic (e.g., 1% O₂) conditions.[10]

-

Cell Viability Assay :

-

Seed cells in 96-well plates.

-

Treat cells with varying concentrations of SLC-0111 (e.g., 100 µM) or vehicle control for a specified period (e.g., 48 hours).[10]

-

Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

-

Wound Healing (Motility) Assay :

-

Grow cells to confluence in culture plates.

-

Create a "scratch" or "wound" in the cell monolayer with a sterile pipette tip.

-

Treat cells with SLC-0111 (e.g., 100 µM) or vehicle control.[10]

-

Capture images of the wound at different time points (e.g., 0 and 20 hours).[10]

-

Measure the rate of wound closure to determine cell migration. A significant decrease in migration was observed in HB cells treated with 100 µM SLC-0111.[10]

-

3. Phase 1 Clinical Trial Protocol (Advanced Solid Tumors)

This protocol outlines the design of the first-in-human study of SLC-0111.

-

Study Design : A multi-center, open-label, first-in-human, dose-escalation study with a 3+3 design.[1]

-

Patient Population : Patients with previously treated, advanced solid tumors.[1][8]

-

Treatment : Oral administration of SLC-0111 once daily, with dose escalation starting at 500 mg and increasing to 1000 mg and 2000 mg in subsequent cohorts.[1]

-

Primary Objectives : To determine the safety and tolerability of SLC-0111 and to establish the maximum tolerated dose (MTD).[8]

-

Secondary Objectives : To evaluate the pharmacokinetic profile of single and multiple doses of SLC-0111 and to establish the recommended Phase 2 dose (RP2D).[8]

-

Assessments :

-

Outcome : The study found SLC-0111 to be safe in patients, with 1000 mg/day identified as the recommended Phase 2 dose.[1][8][9]

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental procedures are provided below using the DOT language for Graphviz.

Caption: CA IX Signaling Pathway and Inhibition by SLC-0111.

Caption: Experimental Workflow for CA Inhibition Assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 11. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3.3. Carbonic Anhydrase Inhibition [bio-protocol.org]

- 13. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Carbonic Anhydrase Inhibitor 19 (CAI-19) in Glaucoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carbonic Anhydrase and its Role in Glaucoma

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). In the eye, specifically in the ciliary body epithelium, this reaction is crucial for the secretion of aqueous humor. Elevated IOP, a major risk factor for glaucoma, is often a consequence of excessive aqueous humor production or inadequate drainage.

Carbonic Anhydrase Inhibitor 19 (CAI-19 / Compound 26a)

Mechanism of Action

Quantitative Data

In Vitro Enzyme Inhibition

| Compound | hCA II Ki (nM) | hCA XII Ki (nM) |

| CAI-19 (Compound 26a) | 9.4 | 6.7 |

In Vivo Intraocular Pressure Reduction

Note: Specific quantitative data on the percentage of IOP reduction and duration of action from the primary publication were not available in the initial search results. A comprehensive review of the full-text article is recommended for detailed figures.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀ or Ki) of a test compound against specific carbonic anhydrase isoforms.

Methodology: A common method is the stopped-flow CO₂ hydration assay.

-

Assay Buffer: A pH indicator dye (e.g., phenol red) is included in a buffer solution.

-

Reaction Initiation: A saturated solution of CO₂ is rapidly mixed with the enzyme/inhibitor solution in a stopped-flow spectrophotometer.

-

Data Acquisition: The hydration of CO₂ to carbonic acid causes a pH change, which is monitored by the change in absorbance of the pH indicator dye over time.

-

Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carbonic anhydrase inhibitor 19_TargetMol [targetmol.com]

- 3. Glaucoma | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Solubility of Carbonic Anhydrase Inhibitor 19 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of carbonic anhydrase inhibitors, with a focus on "Carbonic Anhydrase Inhibitor 19," in Dimethyl Sulfoxide (DMSO). This document includes detailed experimental protocols for solubility determination and a visualization of the relevant signaling pathway to aid in research and drug development.

Introduction to Carbonic Anhydrase Inhibitors and Solubility

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2] Inhibition of specific CA isoforms has therapeutic applications in various conditions such as glaucoma, epilepsy, and cancer.[3][4] "this compound" is a novel sulfonamide-based inhibitor that shows potent and lasting effects for glaucoma therapy by targeting isoforms hCA II and hCA XII.[5]

The solubility of a drug candidate is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can hinder preclinical development and lead to suboptimal therapeutic efficacy. DMSO is a widely used aprotic solvent in drug discovery for solubilizing a wide range of organic compounds for in vitro screening and storage. Therefore, understanding the solubility of "this compound" in DMSO is essential for its preclinical evaluation.

Solubility of this compound in DMSO

While specific quantitative solubility data for "this compound" in DMSO is not publicly available, sulfonamide-based carbonic anhydrase inhibitors are generally known to have good solubility in this solvent. Many synthesis protocols for similar compounds utilize DMSO as a reaction solvent, suggesting high solubility.[3][6] For context, the table below presents a range of reported solubilities for other small molecule drugs in DMSO.

| Compound Class | Example Compound | Solubility in DMSO |

| Sulfonamide CA Inhibitor | Chlortalidone | Freely Soluble |

| General Small Molecules | Various | Often prepared as 10 mM stock solutions for screening[1] |

It is crucial to experimentally determine the precise solubility of "this compound" for accurate downstream applications.

Experimental Protocols for Solubility Determination

Below are detailed protocols for determining both the kinetic and thermodynamic solubility of a compound like "this compound" in DMSO.

Kinetic Solubility Determination (High-Throughput Screening Method)

This method is suitable for early-stage drug discovery where rapid assessment of a large number of compounds is required.

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, providing an estimate of its kinetic solubility.

Materials:

-

"this compound"

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (polypropylene for compound storage, clear for measurement)

-

Plate shaker

-

Spectrophotometer or nephelometer

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.[1]

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

-

Dilution in Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration into a 96-well clear microplate.

-

Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.

-

Incubation and Precipitation: Cover the plate and shake it at room temperature for a specified period (e.g., 2 hours) to allow for precipitation to occur.

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer. The lowest concentration showing a significant increase in signal compared to the blank (DMSO and buffer only) is considered the kinetic solubility.[7]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method provides the equilibrium solubility of a compound and is considered the gold standard.

Principle: An excess amount of the solid compound is equilibrated with the solvent (DMSO) over a prolonged period. The concentration of the dissolved compound in the supernatant is then determined.

Materials:

-

"this compound" (solid)

-

Anhydrous DMSO

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Sample Preparation: Add an excess amount of solid "this compound" to a vial containing a known volume of DMSO. Ensure that there is undissolved solid material present.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of "this compound" using a validated HPLC method with a standard curve. The determined concentration represents the thermodynamic solubility.

Carbonic Anhydrase Signaling Pathway

Carbonic anhydrases play a crucial role in cellular signaling by modulating pH and the concentration of bicarbonate, which can act as a signaling molecule. The general signaling pathway is depicted below.

Caption: Carbonic Anhydrase Signaling Pathway and Inhibition.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a carbonic anhydrase inhibitor is outlined in the diagram below.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While the exact solubility of "this compound" in DMSO has not been reported in the public domain, this document provides the necessary background, protocols, and theoretical framework for researchers to determine this critical parameter. The provided experimental procedures for kinetic and thermodynamic solubility will enable accurate assessment for preclinical studies. The visualization of the carbonic anhydrase signaling pathway and the experimental workflow offers a clear guide for researchers in the field of drug discovery and development.

References

- 1. scispace.com [scispace.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

Application Notes and Protocols for Carbonic Anhydrase Inhibitor 19 (CAI-19) in Intraocular Pressure Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Carbonic anhydrase inhibitors lower IOP by decreasing the secretion of aqueous humor.[2][4] The enzyme carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[1] Bicarbonate ions are crucial for the secretion of aqueous humor by the ciliary body.[4][6] By inhibiting carbonic anhydrase, CAIs reduce the formation of bicarbonate, thereby decreasing fluid transport and lowering IOP.[4][6]

Signaling Pathway for Aqueous Humor Production and Inhibition by CAI-19

Data Presentation

| Treatment Group | Concentration (%) | Baseline IOP (mmHg) | IOP at 1h (mmHg) | IOP at 2h (mmHg) | IOP at 4h (mmHg) | % IOP Reduction at 2h |

| Vehicle Control | - | 19.5 ± 1.2 | 19.3 ± 1.1 | 19.6 ± 1.3 | 19.4 ± 1.2 | 0.5% |

| CAI-19 | 0.5 | 19.7 ± 1.4 | 17.2 ± 1.0 | 16.5 ± 0.9 | 17.8 ± 1.1 | 16.2% |

| CAI-19 | 1.0 | 19.4 ± 1.3 | 15.8 ± 0.8 | 14.9 ± 0.7 | 16.2 ± 0.9 | 23.2% |

| CAI-19 | 2.0 | 19.6 ± 1.5 | 14.5 ± 0.9 | 13.8 ± 0.8 | 15.1 ± 1.0 | 29.6% |

| Dorzolamide | 2.0 | 19.8 ± 1.2 | 15.1 ± 1.0 | 14.5 ± 0.9** | 15.9 ± 1.1 | 26.8% |

Data are presented as Mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control.

| Time Point | Aqueous Humor Concentration (µg/mL) |

| 30 min | 2.5 ± 0.4 |

| 1 hour | 4.8 ± 0.7 |

| 2 hours | 3.9 ± 0.6 |

| 4 hours | 1.8 ± 0.3 |

| 8 hours | 0.5 ± 0.1 |

Data are presented as Mean ± SD.

Experimental Protocols

Protocol 1: In Vivo Evaluation of IOP-Lowering Efficacy in a Rabbit Model

Materials:

-

Male New Zealand White rabbits (2.5-3.0 kg)

-

Vehicle control solution

-

Positive control: 2% Dorzolamide ophthalmic solution

-

Tonometer (e.g., Tono-Pen)

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

-

Animal Acclimatization: Acclimatize rabbits for at least one week before the experiment.

-

Induction of Ocular Hypertension (if necessary): Ocular hypertension can be induced by methods such as intracameral injection of alpha-chymotrypsin or hypertonic saline. For acute studies, normotensive animals can also be used.

-

Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit using a calibrated tonometer after applying a drop of topical anesthetic.

-

Post-Treatment IOP Measurement: Measure IOP at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after drug administration.

-